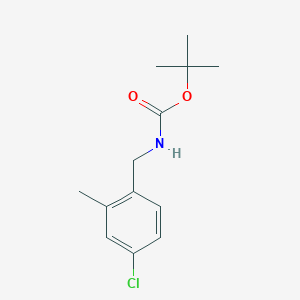
tert-Butyl (5-chloro-3-nitropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-3-nitropyridine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane. The reaction conditions often include room temperature and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(benzyloxy)carbamate: Another carbamate with a different substituent on the nitrogen atom.
tert-Butyl (6-chloropyridin-2-yl)carbamate: A compound with a similar pyridine ring but different substitution pattern.
Uniqueness: tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both a chloro and a nitro group on the pyridine ring
Properties
Molecular Formula |
C10H12ClN3O4 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)4-6(11)5-12-8/h4-5H,1-3H3,(H,12,13,15) |
InChI Key |
WUUSKGSLOINHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


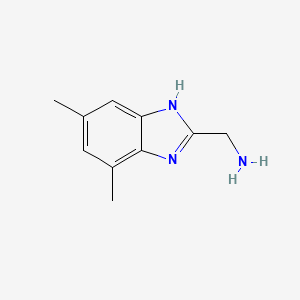
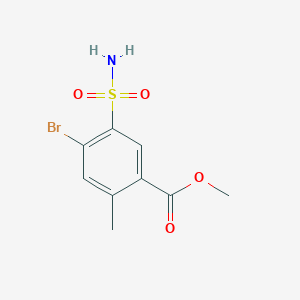
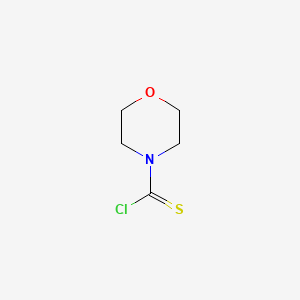
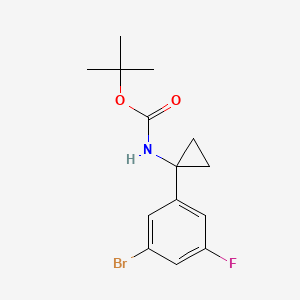
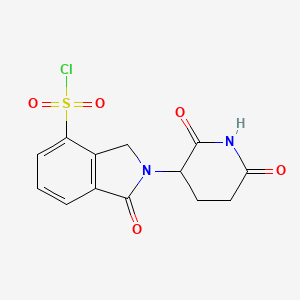

![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
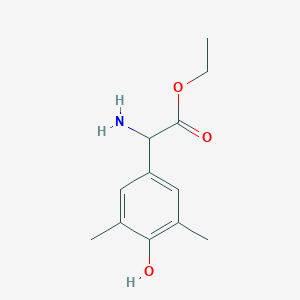
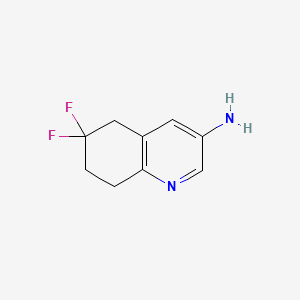
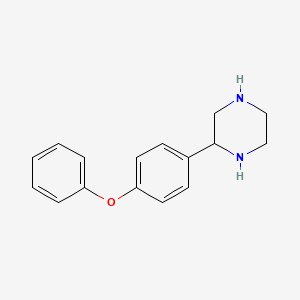
amine](/img/structure/B15303270.png)
